![molecular formula C12H6F6N2O B2570673 1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]indole-3-carbonitrile CAS No. 2375269-78-4](/img/structure/B2570673.png)
1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]indole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]indole-3-carbonitrile” is a chemical compound with the molecular weight of 308.18 . It is typically stored at a temperature of 4 degrees Celsius . The compound is in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H6F6N2O/c13-10(21-12(16,17)18)11(14,15)20-6-7(5-19)8-3-1-2-4-9(8)20/h1-4,6,10H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound has a molecular weight of 308.18 . It is a powder and is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Antiviral Research
Indole derivatives, such as EN300-7441121, have shown promise in antiviral research. Compounds with the indole nucleus have been reported to exhibit inhibitory activity against influenza A and other viruses . The trifluoro groups in EN300-7441121 could potentially enhance its antiviral properties by increasing its ability to interact with viral proteins.
Anti-inflammatory Studies
The indole scaffold is known for its anti-inflammatory properties. EN300-7441121 could be used to develop new medications that target inflammatory pathways. Its unique structure may allow it to bind with high affinity to receptors involved in inflammation, providing a new avenue for therapeutic intervention .
Anticancer Activity
Indole derivatives are also explored for their anticancer activities. The electron-rich aromatic system of EN300-7441121 might interact with DNA or proteins involved in cancer cell proliferation. Researchers could investigate its potential as a chemotherapeutic agent, particularly in cancers where the indole structure is effective .
Antimicrobial Applications
The antimicrobial potential of indole derivatives makes EN300-7441121 a candidate for the development of new antibiotics. Its ability to interfere with microbial cell wall synthesis or protein function could be studied further to combat antibiotic-resistant strains .
Antitubercular Properties
EN300-7441121 may have applications in treating tuberculosis. Indole derivatives have been investigated for their activity against Mycobacterium tuberculosis. The compound’s structural features could be optimized to enhance its efficacy against tubercular bacteria .
Chemical Synthesis and Organic Reactions
Compounds with similar structures to EN300-7441121 are utilized in organic synthesis as intermediates. The trifluoromethoxy and carbonitrile groups present in EN300-7441121 provide reactive sites that can be leveraged for building complex molecular frameworks, especially in pharmaceutical and agrochemical industries.
Propiedades
IUPAC Name |
1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]indole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F6N2O/c13-10(21-12(16,17)18)11(14,15)20-6-7(5-19)8-3-1-2-4-9(8)20/h1-4,6,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMRJNSGKCFSFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C(C(OC(F)(F)F)F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]indole-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

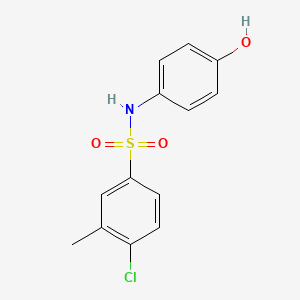
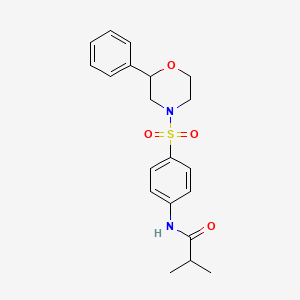
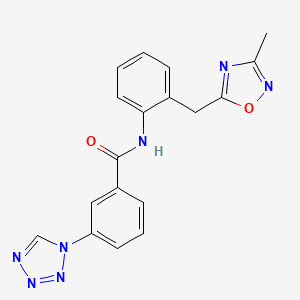
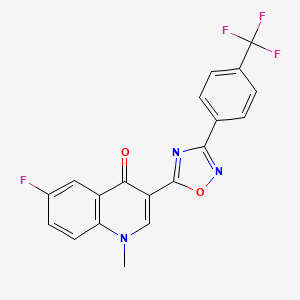
![3-(Tert-butyl)-6-(((cyclohexylamino)thioxomethyl)amino)-1-methylindeno[2,3-D]pyrazol-4-one](/img/structure/B2570596.png)
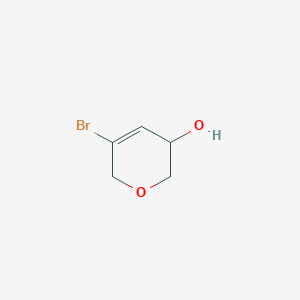
![N-[2-(2-methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2570598.png)
![Tert-butyl N-[1-piperidin-4-yl-5-(trifluoromethyl)pyrazol-4-yl]carbamate](/img/structure/B2570599.png)
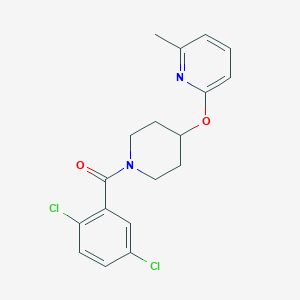
![5-[(2-Methylphenyl)amino]-5-oxopentanoic acid](/img/structure/B2570604.png)
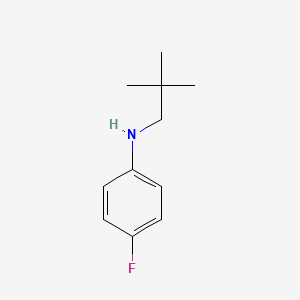
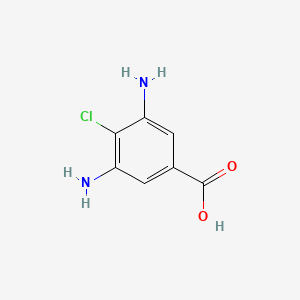
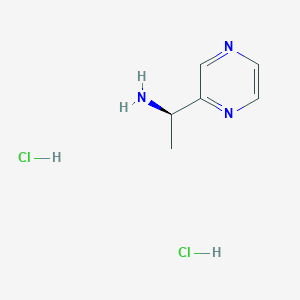
![3-(Difluoromethyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid](/img/structure/B2570612.png)